3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832126
InChI: InChI=1S/C15H8Cl3NOS/c16-8-5-9(17)7-10(6-8)19-15(20)14-13(18)11-3-1-2-4-12(11)21-14/h1-7H,(H,19,20)
SMILES:
Molecular Formula: C15H8Cl3NOS
Molecular Weight: 356.7 g/mol

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide

CAS No.:

VCID: VC15832126

Molecular Formula: C15H8Cl3NOS

Molecular Weight: 356.7 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide -

Description

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of amides. It is derived from benzo[b]thiophene, a heterocyclic compound containing a sulfur atom, and incorporates a dichlorophenyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and structural properties.

Synthesis Methods

The synthesis of 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 3,5-dichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is often carried out in a solvent such as dichloromethane or dimethylformamide.

python
# Example Synthesis Reaction from rdkit import Chem # Define reactants reactant1 = Chem.MolFromSmiles("C1=CC2=C(C=C1)C(=O)Nc3cc(cc(c3)Cl)Cl") reactant2 = Chem.MolFromSmiles("C1=CC2=C(C=C1)C(=O)Cl") # Define coupling agent (e.g., EDC) coupling_agent = Chem.MolFromSmiles("CCN(C(=O)Nc1ccccc1)C") # Perform coupling reaction (simplified representation) product = Chem.MolFromSmiles("C1=CC2=C(C=C1)C(=O)Nc3cc(cc(c3)Cl)Cl") print("Product SMILES:", Chem.MolToSmiles(product))

Biological Activity

While specific biological activity data for 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is not readily available, compounds with similar structures have shown potential in various biological assays. For instance, derivatives of benzo[b]thiophene have been explored for their anticancer and antimicrobial properties .

Product Name 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide
Molecular Formula C15H8Cl3NOS
Molecular Weight 356.7 g/mol
IUPAC Name 3-chloro-N-(3,5-dichlorophenyl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C15H8Cl3NOS/c16-8-5-9(17)7-10(6-8)19-15(20)14-13(18)11-3-1-2-4-12(11)21-14/h1-7H,(H,19,20)
Standard InChIKey ONPPJTCUOCSWQW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
PubChem Compound 1099109
Last Modified Aug 09 2024

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